3-(4-Methoxystyryl)benzofuran-2-carboxylic acid
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Overview
Description
3-(4-Methoxystyryl)benzofuran-2-carboxylic acid is a compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxystyryl)benzofuran-2-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the use of a Friedel-Crafts acylation reaction, where a benzofuran derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst . The resulting intermediate is then subjected to further reactions to introduce the methoxystyryl group and carboxylic acid functionality.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are increasingly being adopted to enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxystyryl)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a wide range of functionalized benzofuran derivatives .
Scientific Research Applications
Biology: It has shown promise in biological assays for its potential anti-inflammatory, antioxidant, and antimicrobial properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3-(4-Methoxystyryl)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with cellular receptors and signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: A simpler analog without the methoxystyryl group.
3-(4-Hydroxystyryl)benzofuran-2-carboxylic acid: Similar structure with a hydroxyl group instead of a methoxy group.
3-(4-Methoxystyryl)benzofuran: Lacks the carboxylic acid functionality
Uniqueness
3-(4-Methoxystyryl)benzofuran-2-carboxylic acid is unique due to the presence of both the methoxystyryl group and the carboxylic acid functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Biological Activity
3-(4-Methoxystyryl)benzofuran-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse scientific studies.
Synthesis of this compound
The compound can be synthesized through various methods, including bromocyclization reactions involving ortho-substituted arylalkynes, which yield benzofuran derivatives with significant yields. The synthetic pathway often involves the use of palladium-catalyzed reactions, leading to the formation of the desired styrylbenzofuran structure .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:
- K562 (leukemia)
- MOLT-4 (leukemia)
- HeLa (cervical carcinoma)
The compound exhibited a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency in inducing apoptosis in cancer cells. The mechanism appears to involve activation of caspases, indicating that the compound may trigger apoptotic pathways .
The biological activity is attributed to several mechanisms:
- Caspase Activation : The compound significantly increases the activity of caspases 3 and 7, which are critical markers for apoptosis. For instance, one study reported a nearly five-fold increase in caspase activity in treated K562 cells .
- Cell Cycle Arrest : In MDA-MB-231 breast cancer cells, treatment with related benzofuran derivatives led to cell cycle arrest at the G2/M phase, promoting apoptosis as evidenced by flow cytometry assays .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies indicate that derivatives exhibit significant activity against Gram-positive bacteria and certain fungi. For example, some compounds showed minimum inhibitory concentrations (MICs) as low as 100 μg/mL against Candida species .
Case Study 1: Anticancer Activity
A study synthesized a series of benzofuran derivatives, including this compound, and tested their cytotoxicity against various cancer cell lines. The results indicated that this compound was among those with the highest selectivity for cancer cells over normal cells, suggesting a promising therapeutic index for further development .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzofuran derivatives. The study found that specific modifications to the benzofuran structure enhanced antimicrobial efficacy against both bacterial and fungal strains. The findings support further exploration into the potential use of these compounds as alternative antimicrobial agents .
Data Summary
Activity | Cell Line / Pathogen | IC50 / MIC (μM) | Mechanism |
---|---|---|---|
Anticancer | K562 | <10 | Apoptosis via caspase activation |
Anticancer | HeLa | <15 | Cell cycle arrest |
Antimicrobial | C. albicans | 100 | Disruption of cell membrane integrity |
Antimicrobial | S. aureus | 200 | Inhibition of bacterial growth |
Properties
CAS No. |
63405-24-3 |
---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C18H14O4/c1-21-13-9-6-12(7-10-13)8-11-15-14-4-2-3-5-16(14)22-17(15)18(19)20/h2-11H,1H3,(H,19,20)/b11-8+ |
InChI Key |
SMJBCKQPDBMXCP-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=C(OC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C(OC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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